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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the MTHFD2 inhibitor DS18561882 with other
relevant compounds, supported by experimental data from peer-reviewed studies. The
information is intended to assist researchers in independently verifying and contextualizing the
IC50 values of DS18561882.

Introduction to DS18561882 and MTHFD2 Inhibition

DS18561882 is a potent and highly selective inhibitor of methylenetetrahydrofolate
dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.[1][2]
MTHFD2 is overexpressed in various cancers and plays a key role in providing one-carbon
units for the synthesis of purines and thymidylate, which are essential for DNA replication and
repair.[3][4] Inhibition of MTHFD2 disrupts these processes, leading to replication stress and
ultimately, the suppression of cancer cell growth.[5][6] The selective targeting of MTHFD?2 is a
promising therapeutic strategy due to its low expression in most healthy adult tissues.[3]

Comparative Analysis of MTHFD2 Inhibitors
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This section compares the biochemical potency and cellular activity of DS18561882 with two
other notable MTHFD2 inhibitors: LY345899, a dual MTHFD1/2 inhibitor, and TH9619, a potent
MTHFD1/2 inhibitor.

IC50 IC50 GI50 (Cell
Compound Target(s) . Reference
(MTHFD2) (MTHFD1) Line)

140 nM
DS18561882  MTHFD2 6.3 nM 570 nM (MDA-MB- [1][2]
231)
LY345899 MTHFD1/2 663 nM 96 nM Not specified [31[7]
TH9619 MTHFD1/2 47 nM 47 nM Not specified

Key Observations:

o DS18561882 demonstrates high potency against MTHFD2 with an IC50 value in the low
nanomolar range.[8]

« It exhibits significant selectivity for MTHFD2 over MTHFD1, with an approximately 90-fold
difference in IC50 values.

¢ In a cellular context, DS18561882 effectively inhibits the growth of the MDA-MB-231 breast
cancer cell line with a G150 of 140 nM.[1][2][9]

e LY345899, in contrast, is more potent against MTHFD1 than MTHFD2.[3][7]
e TH9619 is a potent inhibitor of both MTHFD1 and MTHFD2.[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, enabling
researchers to reproduce and verify the presented data.

Biochemical IC50 Determination Assay (for DS18561882,
LY345899, and TH9619)
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This protocol outlines a general method for determining the half-maximal inhibitory

concentration (IC50) of compounds against recombinant MTHFD2 and MTHFD1 enzymes.

Materials:

Recombinant human MTHFD2 and MTHFD1 protein

Assay buffer (e.g., 50 mM Tris-HCI pH 7.5, 100 mM KCI, 10 mM MgCI2, 0.01% Tween-20)
NAD+ (cofactor)

Substrate (e.g., 5,10-methylenetetrahydrofolate)

Test compounds (DS18561882, LY 345899, TH9619) dissolved in DMSO

384-well assay plates

Plate reader capable of measuring absorbance or fluorescence

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further
dilute in assay buffer to the desired final concentrations.

Reaction Mixture: In each well of the 384-well plate, add the assay buffer, recombinant
MTHFD2 or MTHFD1 enzyme, and the diluted test compound.

Initiation: Initiate the enzymatic reaction by adding NAD+ and the substrate to each well.
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 30-60 minutes).

Detection: Measure the production of NADH, a product of the dehydrogenase reaction, by
monitoring the change in absorbance at 340 nm or by using a coupled fluorescent detection
system.

Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Cellular GI50 Determination Assay (for DS18561882)

This protocol describes a method for determining the half-maximal growth inhibition (GI50) of a
compound on a cancer cell line.

Materials:

MDA-MB-231 breast cancer cell line

e Complete cell culture medium (e.g., DMEM with 10% FBS)

o DS18561882 dissolved in DMSO

o 96-well cell culture plates

o Cell viability reagent (e.g., MTT, CellTiter-Glo®)

o Plate reader

Procedure:

o Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 3,000-5,000 cells
per well and allow them to adhere overnight.

o Compound Treatment: Prepare serial dilutions of DS18561882 in complete cell culture
medium and add them to the wells. Include a vehicle control (DMSO) and a no-cell control.

 Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5%
Cco2.

 Viability Assessment: Add the cell viability reagent to each well according to the
manufacturer's instructions.

o Detection: Measure the absorbance or luminescence using a plate reader.

» Data Analysis: Calculate the percentage of cell growth inhibition for each concentration
relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the
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compound concentration and fit the data to a sigmoidal dose-response curve to determine
the GI50 value.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by MTHFD2 inhibition and the
general workflow for determining IC50 values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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